molecular formula C21H22Br2N2O7 B14390992 N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine CAS No. 88133-02-2

N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine

Cat. No.: B14390992
CAS No.: 88133-02-2
M. Wt: 574.2 g/mol
InChI Key: MOADBUZEINVTMF-MZPVMMEZSA-N
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Description

N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine is a complex organic compound that belongs to the class of peptides This compound is characterized by the presence of benzyloxycarbonyl groups, bromine atoms, and amino acid residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine typically involves multiple steps, including the protection of amino groups, bromination, and coupling reactions. One common method involves the use of benzyloxycarbonyl chloride to protect the amino group of L-tyrosine, followed by bromination at the 3 and 5 positions using bromine or N-bromosuccinimide (NBS). The protected and brominated tyrosine is then coupled with D-threonine using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxycarbonyl group can yield benzoic acid derivatives, while reduction of the bromine atoms can yield the corresponding hydrogenated compounds .

Scientific Research Applications

N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted side reactions during peptide synthesis. The bromine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The amino acid residues can interact with active sites of enzymes, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine is unique due to the presence of both benzyloxycarbonyl and bromine groups, which confer distinct chemical reactivity and biological activity. Its combination of L-tyrosine and D-threonine residues also provides unique stereochemical properties, making it a valuable compound for various research applications .

Properties

CAS No.

88133-02-2

Molecular Formula

C21H22Br2N2O7

Molecular Weight

574.2 g/mol

IUPAC Name

(2R,3S)-2-[[(2S)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C21H22Br2N2O7/c1-11(26)17(20(29)30)25-19(28)16(9-13-7-14(22)18(27)15(23)8-13)24-21(31)32-10-12-5-3-2-4-6-12/h2-8,11,16-17,26-27H,9-10H2,1H3,(H,24,31)(H,25,28)(H,29,30)/t11-,16-,17+/m0/s1

InChI Key

MOADBUZEINVTMF-MZPVMMEZSA-N

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NC(=O)[C@H](CC1=CC(=C(C(=C1)Br)O)Br)NC(=O)OCC2=CC=CC=C2)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)NC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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